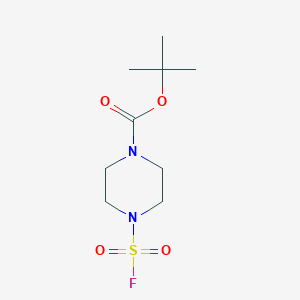

tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate

CAS No.: 1935648-91-1

Cat. No.: VC11983879

Molecular Formula: C9H17FN2O4S

Molecular Weight: 268.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1935648-91-1 |

|---|---|

| Molecular Formula | C9H17FN2O4S |

| Molecular Weight | 268.31 g/mol |

| IUPAC Name | tert-butyl 4-fluorosulfonylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C9H17FN2O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3 |

| Standard InChI Key | JWPHRWKAPJJQIP-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F |

| Canonical SMILES | CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)F |

Introduction

Structural and Chemical Properties

The molecular formula of tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate is C₉H₁₆FN₃O₄S, with a molecular weight of 281.31 g/mol. The fluorosulfonyl group introduces strong electron-withdrawing effects, enhancing the compound’s reactivity in nucleophilic substitution reactions. The Boc group provides steric protection to the piperazine nitrogen, a common strategy in peptide synthesis to prevent undesired side reactions .

Key Structural Features:

-

Piperazine Core: A six-membered ring with two nitrogen atoms at positions 1 and 4.

-

Fluorosulfonyl Group (-SO₂F): Imparts high electrophilicity, making the compound suitable for forming sulfonamides or sulfonate esters.

-

tert-Butoxycarbonyl (Boc) Group: A transient protecting group that can be removed under acidic conditions (e.g., trifluoroacetic acid).

Comparative Molecular Properties

Synthesis and Preparation

While no explicit synthetic protocol for tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate is documented in the provided sources, its preparation can be inferred from methods used for analogous compounds. A plausible route involves:

-

Piperazine Functionalization:

-

Step 1: Protection of piperazine’s 1-position nitrogen with a Boc group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine .

-

Step 2: Sulfonylation at the 4-position nitrogen with fluorosulfonyl chloride (ClSO₂F) in a non-polar solvent (e.g., dichloromethane) under inert atmosphere.

-

-

Purification:

-

Column chromatography using silica gel and a gradient eluent (e.g., hexane/ethyl acetate) to isolate the product.

-

This method aligns with the synthesis of tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate, where nitro-group reduction and Boc protection are employed .

Applications in Medicinal Chemistry

Piperazine derivatives are pivotal in drug design due to their conformational flexibility and ability to modulate pharmacokinetic properties. The fluorosulfonyl group in tert-butyl 4-(fluorosulfonyl)piperazine-1-carboxylate offers two key advantages:

-

Enhanced Reactivity: The -SO₂F group serves as a leaving group in nucleophilic aromatic substitution, enabling the formation of covalent inhibitors targeting cysteine residues in enzymes.

-

Improved Lipophilicity: Fluorine atoms increase membrane permeability, a critical factor in central nervous system (CNS) drug development.

Comparative Analysis of Piperazine Derivatives

The fluorosulfonyl derivative’s uniqueness becomes evident when compared to other tert-butyl-protected piperazines:

The fluorosulfonyl compound’s electrophilicity distinguishes it from aryl- or alkyl-substituted analogs, positioning it as a versatile intermediate for click chemistry or activity-based protein profiling.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume